米维布雷西布
描述
米维布瑞西布是一种新型化合物,作为溴结构域和末端 (BET) 蛋白的泛抑制剂。这些蛋白质在基因表达的调节中起着至关重要的作用,特别是在癌症发病机制中。 通过抑制 BET 蛋白,米维布瑞西布诱导癌细胞凋亡,使其成为癌症治疗的有希望的候选药物 .
科学研究应用
米维布瑞西布在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 米维布瑞西布用作工具化合物来研究 BET 蛋白在基因调控和表观遗传学中的作用。
生物学: 研究人员使用米维布瑞西布来研究癌细胞凋亡的机制以及 BET 蛋白在各种生物过程中的作用。
作用机制
米维布瑞西布通过与 BET 蛋白的溴结构域结合而发挥作用,从而抑制其与乙酰化组蛋白的相互作用。这种抑制破坏了癌基因和其他参与癌细胞存活和增殖的基因的转录调控。 米维布瑞西布的主要分子靶点是 BET 家族蛋白,包括 BRD2、BRD3 和 BRD4 .
生化分析
Biochemical Properties
Mivebresib interacts with BET proteins, which play crucial roles in transcriptional regulation relevant to cancer pathogenesis . It binds to the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT . This interaction disrupts protein-protein interaction between BET proteins and acetylated histones and transcription factors, thereby inhibiting the expression of some growth-promoting genes .
Cellular Effects
Mivebresib has shown to influence cell function by causing apoptosis of cancer cells in vitro . It has demonstrated antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, KRAS-mutant NSCLC, prostate cancer, and breast cancer . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mivebresib exerts its effects at the molecular level by binding to the bromodomains of BET proteins . This binding interaction disrupts the protein-protein interaction between BET proteins and acetylated histones and transcription factors, leading to the inhibition of the expression of some growth-promoting genes .
Temporal Effects in Laboratory Settings
The effects of Mivebresib have been studied over time in laboratory settings . It has shown to have a tolerable safety profile, and stable disease was observed in some patients with malignant solid tumors
Dosage Effects in Animal Models
In animal models, the effects of Mivebresib have been observed to vary with different dosages
准备方法
米维布瑞西布的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。确切的合成路线和反应条件是专有的,未在公开资料中详细披露。 已知合成涉及使用各种试剂和催化剂来实现所需的化学结构 .
米维布瑞西布的工业生产方法也是专有的,但它们通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程包括严格的质量控制措施,以满足药品标准 .
化学反应分析
米维布瑞西布经历了几种类型的化学反应,包括:
氧化: 米维布瑞西布在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变米维布瑞西布中的官能团,改变其化学性质。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
米维布瑞西布在 BET 抑制剂中是独一无二的,因为它对 BET 蛋白具有强效且选择性的抑制作用。类似的化合物包括:
JQ1: 另一种 BET 抑制剂,具有类似的作用机制,但具有不同的药代动力学特性。
INCB-057643: 一种 BET 抑制剂,其结构与米维布瑞西布相似,但生物活性不同。
ABBV-744: 一种选择性 BET 抑制剂,与米维布瑞西布相比具有不同的结合特征
属性
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-26-9 | |
Record name | Mivebresib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIVEBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。